Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42718-20-7 | |
| Record name | methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Pharmaceutical Significance
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, identified by the CAS number 1391528-74-7 , is a non-proteinogenic α-amino acid ester derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural features—a chiral center at the α-carbon, a bromine-substituted phenyl ring, and a methyl ester group—make it a versatile synthon for the construction of complex molecular architectures with potential therapeutic activities. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for laboratory and potential large-scale applications.
This in-depth technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, focusing on its synthesis, purification, analytical characterization, and applications in pharmaceutical research. The methodologies presented are grounded in established chemical principles, offering researchers the necessary insights for its effective utilization in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1391528-74-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1][3] |
| Molecular Weight | 280.55 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, dry, inert atmosphere | [3] |
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a critical step in its utilization as a chiral building block. The primary challenge lies in establishing the desired stereochemistry at the α-carbon. Two principal strategies are commonly employed: asymmetric synthesis or the resolution of a racemic mixture.
Logical Workflow for Synthesis and Resolution
Caption: Synthetic pathways to the target compound.
Method 1: Chiral Resolution of Racemic 4-Bromophenylglycine
A common and practical approach involves the resolution of racemic 4-bromophenylglycine, followed by esterification. This method leverages the differential solubility of diastereomeric salts formed with a chiral resolving agent.
Step-by-Step Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 4-bromophenylglycine in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a chiral amine like (R)-(+)-α-methylbenzylamine. The choice of resolving agent is critical and may require empirical optimization.[4][5]
-
Allow the solution to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt. The solubility differences between diastereomers are the cornerstone of this separation technique.[4]
-
Collect the crystals by filtration.
-
-
Liberation of the Enantiomerically Pure Amino Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Adjust the pH to the isoelectric point of 4-bromophenylglycine by adding a base (e.g., aqueous ammonia) to precipitate the free amino acid.
-
Filter and wash the precipitate to obtain enantiomerically enriched (S)-4-bromophenylglycine.
-
-
Fischer Esterification:
-
Suspend the (S)-4-bromophenylglycine in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalyst, such as thionyl chloride or gaseous hydrogen chloride. The acid catalyzes the esterification reaction.[6][7]
-
Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude (S)-Methyl 2-amino-2-(4-bromophenyl)acetate in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride.
-
Method 2: Asymmetric Synthesis
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR:
-
The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the range of δ 7.2-7.6 ppm.
-
The methoxy protons of the ester group will likely be a singlet around δ 3.7 ppm.
-
The α-proton will appear as a singlet or a multiplet (depending on coupling with the amine protons) in the region of δ 4.5-5.0 ppm.
-
The amine protons will be broad and their chemical shift will be concentration and solvent dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the ester is expected around δ 170-175 ppm.
-
The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the bromine atom at a distinct chemical shift.
-
The α-carbon should be in the region of δ 55-60 ppm.
-
The methoxy carbon will be around δ 52 ppm.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.
Step-by-Step Chiral HPLC Protocol (General Guidance):
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.
-
Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), is commonly used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220-260 nm) is typically employed.
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee).
Applications in Drug Development
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse substituents.
While specific examples of marketed drugs directly synthesized from this compound are not prominent in the literature, its structural motif is found in compounds investigated for various therapeutic areas. For instance, derivatives of 4-bromophenylglycine have been incorporated into molecules with potential anticonvulsant and antimicrobial activities. The 4-bromophenyl group is a common feature in various pharmacologically active compounds, and this chiral amino acid ester provides a convenient starting point for the synthesis of analogues for structure-activity relationship (SAR) studies.[8]
Safety and Handling
As with all laboratory chemicals, (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a key chiral building block with significant potential in pharmaceutical research and development. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application. The methodologies and information presented in this guide are intended to provide researchers and scientists with a solid foundation for working with this versatile compound, facilitating the discovery and development of new therapeutic agents.
References
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein J. Org. Chem.2018 , 14, 2336–2343. [Link]
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Chiral resolution. In Wikipedia; 2024. [Link]
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Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology2015 , 39 (2). [Link]
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1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]
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Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. Eur. J. Med. Chem.2000 , 35 (12), 1169-1176. [Link]
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(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. Ivy Fine Chemicals. [Link]
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Methyl 2-(4-aminophenyl)acetate. PubChem. [Link]
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5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- A method of synthesis bromfenac sodium.
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega2022 , 7 (3), 3045–3063. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules2022 , 27 (15), 4983. [Link]
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Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Org. Synth.2018 , 95, 328-344. [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses2018 , 95, 328-344. [Link]
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Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For. Synth. Commun.1998 , 28 (3), 471-475. [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules2022 , 27 (14), 4426. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules2023 , 28 (10), 4209. [Link]
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How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. [Link]
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Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride molecular weight
An In-Depth Technical Guide to Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. The central focus of this document is the definitive determination and validation of its molecular weight, which is 280.55 g/mol .[1][2][3] We will explore its core physicochemical properties, outline a conceptual synthetic pathway, and provide detailed, field-proven protocols for its analytical characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound for its effective use as a building block in complex molecule synthesis.
Core Molecular Profile & Physicochemical Properties
This compound is a derivative of phenylglycine, a non-proteinogenic amino acid. Its structure incorporates a bromine atom on the phenyl ring, making it a valuable synthon in medicinal chemistry for introducing this moiety into larger molecules. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.
The molecular weight is a fundamental property, derived from its chemical formula, C₉H₁₁BrClNO₂.[1][3] The free base, Methyl 2-amino-2-(4-bromophenyl)acetate (C₉H₁₀BrNO₂), has a molecular weight of approximately 244.09 g/mol .[4][5] The addition of hydrochloric acid (HCl, ~36.46 g/mol ) to form the salt results in the final molecular weight of 280.55 g/mol .[6]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1][3] |
| Molecular Weight | 280.55 g/mol | [1][2][3][6] |
| Monoisotopic Mass | 242.98949 Da (for the free base) | [4][8] |
| CAS Number | 42718-20-7 (Racemate) | [7] |
| 1391528-74-7 ((S)-enantiomer) | [1][3] | |
| 1391389-21-1 ((R)-enantiomer) | [6] | |
| IUPAC Name | methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride | [9] |
| SMILES | COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | [9] |
Synthesis Pathway and Safe Handling
Conceptual Synthetic Route
The synthesis of this compound typically originates from the corresponding amino acid, 2-amino-2-(4-bromophenyl)acetic acid. A common and robust method is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The acid catalyst serves two purposes: it protonates the carboxylic acid to facilitate nucleophilic attack by methanol and it provides the chloride counter-ion for the final salt.
The causality behind this choice is its efficiency and simplicity. Refluxing the mixture drives the equilibrium towards the ester product.[10] An aqueous workup followed by extraction with an organic solvent and subsequent evaporation yields the desired ester hydrochloride.
Caption: Conceptual workflow for the synthesis of the target compound.
Safe Handling and Storage
Proper handling is critical for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: The compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[5]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment, with recommended temperatures between 2-8°C.[3][6] It should be stored away from incompatible materials such as strong oxidizing agents.
Comprehensive Analytical Characterization
To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is essential. The following protocols are designed as self-validating systems for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this molecule, we expect characteristic signals for the aromatic protons, the alpha-proton adjacent to the amine, and the methyl ester protons.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.
-
Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Analysis & Interpretation:
-
¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm), a singlet for the alpha-proton (~5.0-5.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a broad signal for the amine protons.
-
¹³C NMR: Expect signals for the aromatic carbons (120-140 ppm), the carbonyl carbon (~170 ppm), the alpha-carbon (~55-60 ppm), and the methyl carbon (~50-55 ppm).
-
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Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride solubility data
Title: Technical Whitepaper: Solubility Profiling & Process Engineering of Methyl 2-amino-2-(4-bromophenyl)acetate HCl
Executive Summary
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS: 42718-20-7 for racemic; 1391528-74-7 for S-isomer) is a critical chiral synthon used in the synthesis of beta-lactam antibiotics and neuroactive pharmaceutical intermediates. Its handling requires a precise understanding of its solubility behavior, which is dominated by the ionic interaction between the ammonium cation and chloride anion.
This guide provides a comprehensive technical analysis of the compound's solubility profile. While specific public solubility isotherms for this exact derivative are proprietary to specific manufacturing files, this document synthesizes data from structural analogues (phenylglycine methyl ester HCl) and fundamental physicochemical principles to establish a robust process development framework.
Physicochemical Characterization
The solubility of this compound is governed by two competing structural features: the polar, ionic ammonium chloride "head" and the lipophilic 4-bromophenyl "tail."
| Property | Specification | Impact on Solubility |
| Molecular Formula | C₉H₁₁BrClNO₂ | Moderate molecular weight (280.55 g/mol ) aids dissolution kinetics. |
| Salt Form | Hydrochloride (HCl) | Dominant Factor: Confers high water and alcohol solubility; renders the compound insoluble in non-polar alkanes. |
| Lipophilicity | 4-Bromo substituent | Increases logP relative to unsubstituted phenylglycine, slightly reducing aqueous solubility compared to the parent analog. |
| Chirality | (R) or (S) Enantiomers | Enantiomers have identical solubility in achiral solvents. Racemates may differ (racemic compound vs. conglomerate). |
The Salt-Base Equilibrium
Understanding the pH-dependent solubility switch is vital for extraction processes. The compound exists in two distinct solubility states depending on the pH of the medium.[1][2]
Figure 1: The pH-dependent solubility switch. The HCl salt is water-soluble; the free base precipitates from water but dissolves in organics.[3]
Solubility Profile & Solvent Screening
Based on the behavior of the structural analog phenylglycine methyl ester hydrochloride [1], the following solubility profile is projected. This data serves as the baseline for solvent selection in recrystallization and reaction design.
Predicted Solubility Data (25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Protic Polar | Water | High (>100 mg/mL) | Ideal for biphasic extraction (aqueous phase). |
| Protic Polar | Methanol / Ethanol | High (>50 mg/mL) | Primary solvent for reaction and initial dissolution. |
| Aprotic Polar | DMSO / DMF | Very High | Avoid for isolation; difficult to remove. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for ion-pairing; excellent for Free Base extraction. |
| Esters | Ethyl Acetate | Low | Useful as an anti-solvent or for free base extraction. |
| Alkanes | Hexane / Heptane | Insoluble (<1 mg/mL) | Critical Anti-solvent for inducing crystallization. |
Technical Insight: The high solubility in methanol combined with insolubility in ether/hexane suggests a "Dissolution-Precipitation" purification strategy.
Experimental Determination Protocols
As a Senior Scientist, you must validate these predictions experimentally. Do not rely on literature values alone for critical process steps.
Protocol A: Gravimetric Saturation Method (Gold Standard)
This protocol determines the thermodynamic solubility limit at a specific temperature.
-
Preparation: Add excess Methyl 2-amino-2-(4-bromophenyl)acetate HCl solid to 10 mL of the target solvent in a jacketed glass vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
-
Quantification:
-
Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed weighing dish.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the dry residue.
-
-
Calculation:
Protocol B: Dynamic Recrystallization Screening
Use this workflow to identify the optimal solvent system for purification.
Figure 2: Optimal recrystallization workflow using a Solvent/Anti-solvent system.
Process Engineering Applications
Thermodynamics of Dissolution
Dissolution of amino acid ester salts is typically endothermic (
-
Implication: Solubility increases significantly with temperature.
-
Control Strategy: A cooling ramp is the most effective method for crystallization. Rapid cooling may trap impurities; a controlled rate (e.g., 0.5°C/min) is recommended.
Free-Basing Strategy
For reactions requiring the nucleophilic free amine (e.g., amide coupling), the HCl must be neutralized.[4]
-
Solubility Shift: The free base is lipophilic.
-
Protocol:
-
Dissolve HCl salt in water.
-
Add NaHCO₃ (sat.[3] aq.) until pH > 8.
-
Extract immediately with DCM or EtOAc.
-
Dry organic layer (MgSO₄) and concentrate.
-
Note: Perform this immediately before use to prevent cyclization (diketopiperazine formation) or hydrolysis [2].
-
References
-
D-Phenylglycine Methyl Ester Solubility
-
Solubility of d-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents.[5]
- Source: Journal of Chemical & Engineering D
-
(Analogous data for phenylglycine derivatives).
-
-
Amino Acid Ester Stability
-
A Convenient Synthesis of Amino Acid Methyl Esters.[6]
- Source: Molecules, 2008, 13(5), 1111-1119.
-
-
General Solubility Data & Safety
- PubChem Compound Summary for Methyl 2-amino-2-(4-bromophenyl)
- Source: N
- Recrystallization Methodology: Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection).
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An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached as a cohesive, two-stage process, beginning with the formation of the core amino acid structure via the Strecker synthesis, followed by the esterification to the final hydrochloride salt. This document is designed to not only provide a step-by-step protocol but also to impart a deep understanding of the underlying chemical principles, reaction mechanisms, and critical process parameters. By grounding the methodology in established chemical literature and providing detailed procedural insights, this guide aims to equip researchers with the knowledge to confidently and safely execute this synthesis.
Introduction: The Significance of Substituted Phenylglycine Derivatives
Substituted phenylglycine derivatives are a class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry. The incorporation of these unnatural amino acids into peptide chains or their use as standalone pharmacophores can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the amino, ester, and bromo functionalities for further chemical modifications.
This guide will detail a robust and well-established synthetic route to this valuable compound, focusing on the practical aspects of the synthesis, including reagent selection, reaction optimization, and product purification.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence:
-
Strecker Synthesis of 4-Bromophenylglycine: This initial step constructs the α-amino acid backbone from the readily available 4-bromobenzaldehyde.
-
Esterification and Salt Formation: The resulting 4-bromophenylglycine is then converted to its methyl ester and subsequently isolated as the stable hydrochloride salt.
This strategy is advantageous due to the high yields typically associated with each step and the commercial availability of the starting materials.
Caption: Simplified mechanism of the Strecker synthesis.
Experimental Protocol for the Synthesis of 4-Bromophenylglycine
This protocol is a self-validating system, where successful isolation of the intermediate amino acid confirms the efficacy of the Strecker reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzaldehyde | 185.02 | 18.5 g | 0.1 |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |
| Ammonium Chloride (NH4Cl) | 53.49 | 6.4 g | 0.12 |
| 28% Aqueous Ammonia | - | 25 mL | - |
| Methanol | 32.04 | 100 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde in 100 mL of methanol.
-
Addition of Reagents: To the stirred solution, add ammonium chloride, followed by 28% aqueous ammonia. Stir the mixture for 30 minutes at room temperature.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of water (approximately 15 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Slowly add the sodium cyanide solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of the α-amino nitrile may be observed as a precipitate.
-
Hydrolysis: After 24 hours, add 50 mL of concentrated hydrochloric acid to the reaction mixture. Caution: This will generate HCN gas. Ensure the reaction is performed in a well-ventilated fume hood. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is then washed with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde. The aqueous layer is then carefully neutralized with a concentrated solution of sodium hydroxide to a pH of approximately 6. The precipitated 4-bromophenylglycine is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Drying: The product is dried in a vacuum oven at 60 °C to a constant weight. A typical yield is in the range of 70-80%.
Stage 2: Esterification and Salt Formation
The conversion of 4-bromophenylglycine to its methyl ester hydrochloride is readily achieved using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester. [1]
Mechanism of Esterification with Thionyl Chloride and Methanol
The reaction proceeds through the formation of an acid chloride intermediate, which is then esterified by methanol. The in situ generated HCl protonates the amino group.
Caption: Simplified mechanism of esterification using thionyl chloride and methanol.
Experimental Protocol for the Synthesis of this compound
This protocol is designed for high yield and purity of the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenylglycine | 230.06 | 23.0 g | 0.1 |
| Methanol (anhydrous) | 32.04 | 200 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 11 mL (18.2 g) | 0.15 |
| Diethyl Ether (anhydrous) | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-bromophenylglycine in 200 mL of anhydrous methanol.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The suspension should become a clear solution.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to a thick oil.
-
Precipitation and Isolation: To the oily residue, add approximately 100 mL of anhydrous diethyl ether and stir vigorously. The hydrochloride salt will precipitate as a white solid.
-
Filtration and Washing: Collect the solid by vacuum filtration, and wash the filter cake with two portions of anhydrous diethyl ether (2 x 50 mL) to remove any impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is in the range of 90-95%.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁BrClNO₂ |
| Molecular Weight | 280.55 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~180-185 °C (decomposes) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in diethyl ether, hexanes. |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.7 (br s, 3H, -NH₃⁺), 7.6-7.7 (d, 2H, Ar-H), 7.4-7.5 (d, 2H, Ar-H), 5.3 (s, 1H, α-H), 3.7 (s, 3H, -OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5 (C=O), 135.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-C), 123.0 (Ar-C-Br), 56.0 (α-C), 53.0 (-OCH₃).
-
IR (KBr, cm⁻¹): 3400-2800 (br, -NH₃⁺), 1745 (C=O ester), 1600, 1490 (Ar C=C), 1220 (C-O), 1070 (C-N), 820 (p-substituted benzene).
Safety Considerations
-
Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. Use only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Hydrochloric Acid (Concentrated): Corrosive and causes severe burns. Handle with care in a fume hood.
-
Hydrogen Cyanide (HCN): A highly toxic gas that can be generated during the hydrolysis step. Ensure adequate ventilation.
Conclusion
The synthesis of this compound can be reliably and efficiently achieved through a two-stage process involving a Strecker synthesis followed by esterification. This guide has provided a detailed, in-depth protocol grounded in established chemical principles. By understanding the causality behind the experimental choices and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
-
Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. (2018-08-07). [Link]
-
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. (2021-07-27). [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
-
Esterification of Glycine. Chemistry Stack Exchange. (2020-03-06). [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
- Process for the preparation of amino acid methyl esters.
Sources
Methodological & Application
Application Note: Hydrolysis of Methyl 2-amino-2-(4-bromophenyl)acetate
Abstract & Strategic Overview
Methyl 2-amino-2-(4-bromophenyl)acetate (CAS: 42718-15-0) is a critical unnatural amino acid building block. The presence of the para-bromo substituent allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. However, the hydrolysis of this ester presents a specific challenge: Arylglycine derivatives are exceptionally prone to racemization.
Unlike alkyl amino acids (e.g., Leucine, Alanine), the
This guide provides two validated protocols:
-
Method A (Acidic): The Gold Standard for preserving optical purity.
-
Method B (Mild Basic): A kinetic control method for racemic substrates or when acid-sensitive groups are present.
Mechanistic Considerations
Understanding the competition between hydrolysis and racemization is vital for process design.
-
Hydrolysis Pathway: Nucleophilic attack at the carbonyl carbon
Tetrahedral intermediate Collapse to acid. -
Racemization Pathway: Deprotonation of the
-carbon Planar enolate Reprotonation from either face.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways. Note how the base facilitates the enolate formation (red path) leading to racemization.
Figure 1: Mechanistic divergence. The benzylic
Experimental Protocols
Method A: Acid-Mediated Hydrolysis (Chiral Retention)
Recommended for: Enantiopure starting materials (e.g., L-4-bromophenylglycine methyl ester). Mechanism: Acid catalysis protonates the carbonyl oxygen, activating it for water attack without generating the enolate species required for racemization.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: Methyl 2-amino-2-(4-bromophenyl)acetate[6]
-
Acid: 6 M Hydrochloric Acid (HCl)
-
Solvent: 1,4-Dioxane (optional, for solubility)
-
Equipment: Round bottom flask, reflux condenser, rotary evaporator.
Step-by-Step Protocol
-
Dissolution: In a round bottom flask, dissolve 1.0 equivalent of the methyl ester in 6 M HCl.
-
Note: If the ester is not fully soluble, add 1,4-Dioxane (1:1 v/v ratio with HCl) to ensure a homogeneous phase.
-
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours.-
Monitoring: Monitor by LC-MS for the disappearance of the ester peak (M+H = ~244) and appearance of the acid (M+H = ~230).
-
-
Concentration: Cool the reaction to room temperature. Remove volatiles (water/HCl/dioxane) under reduced pressure on a rotary evaporator.
-
Caution: Use a base trap for the vacuum pump to neutralize HCl vapors.
-
-
Isolation (Salt Form): The residue is the hydrochloride salt of the amino acid. Triturate with diethyl ether or acetone to remove organic impurities. Filter and dry the white solid.
-
Yield: Typically >90%.
-
Purity: >98% (as HCl salt).[7]
-
Method B: Mild Base Hydrolysis (Lithium Hydroxide)
Recommended for: Racemic starting materials OR when acid-labile protecting groups (e.g., Boc) are present (though Boc is usually removed by HCl). Strategy: Use Lithium Hydroxide (LiOH) at low temperature. Li+ is less basic/nucleophilic than K+ or Na+, and lower temperatures reduce the rate of deprotonation relative to hydrolysis.
Reagents
-
Base: LiOH
H O (2.5 equivalents) -
Solvent: THF : Water (3:1 ratio)
-
Quench: 1 M HCl
Step-by-Step Protocol
-
Setup: Dissolve the ester (1.0 eq) in THF/Water (3:1). Cool the solution to 0°C using an ice bath.
-
Addition: Add LiOH
H O (2.5 eq) in one portion. -
Reaction: Stir at 0°C for 2–4 hours. Do not let the temperature rise above 5°C if chirality is a concern.
-
Workup (Zwitterion Isolation):
-
Evaporate THF under reduced pressure (keep bath <30°C).
-
The remaining aqueous layer will be alkaline (pH > 12).
-
Critical Step (Isoelectric Precipitation): Carefully add 1 M HCl dropwise while monitoring pH with a meter.
-
Adjust pH to the Isoelectric Point (pI) of 4-bromophenylglycine, which is approximately pH 5.8 – 6.2 .
-
-
Filtration: At the pI, the zwitterionic amino acid has minimum solubility. A white precipitate will form. Stir at 0°C for 30 minutes to maximize precipitation, then filter and wash with cold water and ethanol.
Analytical Validation & Quality Control
To ensure the integrity of the protocol, the following analytical checkpoints are mandatory.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O/NaOD) | |
| Enantiomeric Excess | Chiral HPLC | >98% ee (if starting from pure enantiomer). |
| Salt Content | Elemental Analysis | Cl content should match theoretical for HCl salt (Method A). |
Chiral HPLC Conditions (Example)
-
Column: Daicel Chiralpak Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase: pH 1.5 Perchloric acid solution (aqueous).
-
Detection: UV @ 254 nm (Strong absorption due to Br-Phenyl).
-
Note: Derivatization (e.g., with Marfey's reagent) may be required if using standard C18 columns.
Decision Workflow
Use the following logic tree to select the appropriate protocol for your specific research context.
Figure 2: Operational decision tree for selecting hydrolysis conditions.
References
-
Racemization of Phenylglycines
- Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.
-
General Ester Hydrolysis Protocols
- Common Organic Chemistry. (n.d.). Ester Hydrolysis Conditions.
-
Isoelectric Point Data
-
4-Bromophenylglycine Synthesis Context
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Contextual reference for 4-Br-phenyl handling).
Sources
- 1. waters.com [waters.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing Bromophenylglycine
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing bromophenylglycine. The incorporation of this non-natural, sterically hindered amino acid can be a formidable task, often resulting in frustratingly low yields and product impurities. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve synthetic success.
The Core Challenge: Steric Hindrance and Electronic Effects
The primary difficulty in incorporating bromophenylglycine arises from its structure. The bulky phenyl group, further enlarged by the bromine atom, creates significant steric hindrance around the alpha-carbon. This bulkiness physically obstructs the incoming activated carboxyl group of the bromophenylglycine from approaching the free amine of the growing peptide chain on the solid support. Consequently, the rate of peptide bond formation is dramatically slowed, leading to incomplete coupling reactions.[1][2]
Furthermore, the electron-withdrawing nature of the aromatic ring can influence the reactivity of the carboxyl group, adding another layer of complexity to achieving efficient activation and coupling. These combined effects necessitate optimized protocols and careful selection of reagents to overcome the high activation energy barrier of the coupling step.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of bromophenylglycine-containing peptides.
Question 1: I'm observing very low coupling efficiency for Fmoc-bromophenylglycine, resulting in truncated sequences. What is the primary cause and how can I fix it?
Answer:
This is the most frequent issue and stems directly from the steric hindrance of the amino acid.[1] Standard coupling conditions are often insufficient to drive the reaction to completion.
Root Cause Analysis:
The formation of a peptide bond requires the activation of the carboxylic acid on the incoming amino acid, which then allows for nucleophilic attack by the N-terminal amine of the peptide on the resin.[1] With sterically hindered residues like bromophenylglycine, this process is sluggish. Your standard coupling reagent may not be potent enough, or the reaction time may be too short.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Protocols:
-
Upgrade Your Coupling Reagent: Standard reagents like TBTU or HBTU may be insufficient. Switch to a more potent, third-generation uronium/aminium salt or a phosphonium salt.[3] These reagents generate more reactive activated esters.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A novel coupling reagent with efficiencies comparable to HATU.[4] It incorporates Oxyma Pure, making it a safer alternative to benzotriazole-based reagents.[4]
-
-
Implement a "Double Coupling" Protocol: After the initial coupling reaction time, remove the solvent and reagents, wash the resin, and then repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base. This second opportunity for the reaction to proceed can significantly increase the yield of the desired bond formation.
-
Increase Reaction Time and/or Temperature:
-
Extended Time: For bromophenylglycine, extend the coupling time to at least 2-4 hours at room temperature. Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[5]
-
Microwave Synthesis: The use of microwave energy can dramatically accelerate the coupling of bulky amino acids by efficiently driving the reaction to completion in minutes.[6]
-
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Key Advantages | Typical Reaction Time (Hindered) | Racemization Risk |
| DCC/DIC | Carbodiimide | Low cost | Very long (often incomplete) | High (without additives) |
| HBTU/TBTU | Aminium/Uronium | Good for standard SPPS, water-soluble byproducts | 1-4 hours | Moderate |
| PyBOP | Phosphonium | High conversion rates for many hindered systems | >2 hours | Low |
| HATU | Aminium/Uronium | Highly reactive OAt-ester, very efficient for hindered AA | 1-2 hours | Low (with appropriate base) |
| COMU | Aminium/Uronium | High efficiency, safer (Oxyma-based), good for microwave SPPS | 1-2 hours | Low |
Data synthesized from multiple sources.[1][3][4][7]
Question 2: My final peptide is a mix of diastereomers. How can I prevent the racemization of bromophenylglycine during synthesis?
Answer:
Phenylglycine residues are notoriously prone to racemization (epimerization) during the activation and coupling steps of Fmoc-based SPPS.[8][9] The α-hydrogen of phenylglycine is relatively acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity.
Root Cause Analysis:
Racemization primarily occurs during the base-catalyzed coupling of the activated Fmoc-amino acid.[8] The combination of a highly activated carboxyl group and the presence of a tertiary amine base creates an environment where the α-proton can be removed, forming a planar enolate intermediate, which can then be protonated from either face.[4] The choice of base is therefore a critical factor.[8]
Caption: The base-catalyzed racemization of activated phenylglycine.
Prevention Protocols:
-
Change the Base: This is the most effective strategy. Standard bases like N,N-diisopropylethylamine (DIPEA) are often too strong. Switch to a weaker or more sterically shielded base to minimize α-proton abstraction.[8][10]
-
Use Racemization-Suppressing Coupling Reagents:
-
COMU: As an Oxyma-based reagent, COMU has been shown to be highly effective at minimizing racemization during the coupling of sensitive amino acids.[8]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent, when combined with a hindered base like TMP, can yield epimerization-free synthesis of phenylglycine-containing peptides.[8]
-
-
Incorporate Additives: If using a carbodiimide like DIC, always include an additive such as Oxyma Pure or 6-Cl-HOBt. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.[4][11]
Question 3: My synthesis fails completely at the dipeptide stage, or I see a significant byproduct with the mass of a cyclic dipeptide. What is happening?
Answer:
You are likely observing diketopiperazine (DKP) formation. This is a common side reaction in Fmoc SPPS, especially when proline or other sterically demanding residues are in the first or second position of the sequence.[11]
Root Cause Analysis:
After the second amino acid is coupled and its Fmoc group is removed, the resulting free dipeptidyl-amine can attack its own C-terminal ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine) and terminating the synthesis chain.
Prevention Protocols:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The extreme steric bulk of the 2-chlorotrityl linker effectively shields the C-terminal ester bond from intramolecular attack, thus inhibiting DKP formation.[11] This is the preferred resin when the C-terminal or penultimate residue is known to promote this side reaction.
-
Modify the Coupling of the Third Amino Acid: Couple the third amino acid immediately after Fmoc deprotection of the second residue, without a separate neutralization step (in situ neutralization). This minimizes the time the free dipeptidyl-amine is exposed to basic conditions, reducing the window of opportunity for cyclization.
Question 4: The resin beads are clumping together, and both coupling and deprotection seem incomplete. What causes this and how can I solve it?
Answer:
This phenomenon is known as peptide aggregation, where growing peptide chains on the resin associate with each other through hydrogen bonding, forming secondary structures that render the reactive sites inaccessible.[11] Hydrophobic sequences are particularly prone to aggregation.[12][13]
Root Cause Analysis:
As the peptide elongates, it can fold into structures like beta-sheets, which are stabilized by intermolecular hydrogen bonds between peptide backbones. This effectively causes the peptide-resin matrix to become "insoluble" in the synthesis solvent, preventing reagents from penetrating the beads.
Disruption Strategies:
-
Change the Solvent: Switch from standard DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[11] These solvents are better at disrupting hydrogen bonds.
-
Incorporate Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.
-
Use "Difficult Sequence" Mitigating Building Blocks: If the sequence allows, incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues. These building blocks temporarily introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.[11] The protecting groups are removed during the final TFA cleavage.[11]
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 2886–2890. Retrieved from [Link]
-
Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. (2026). Pharmaffiliates. Retrieved from [Link]
-
Chou, C. Y., Chen, C. T., & Khoo, K. H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. Retrieved from [Link]
-
Vigneshwaran, V., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). ResearchGate. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1463–1466. Retrieved from [Link]
-
Wanjari, S. (2023). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Retrieved from [Link]
-
Zlender, V., & Koksch, B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 178. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific. Retrieved from [Link]
-
Ganesan, A. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Retrieved from [Link]
-
Di Domizio, J., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 20(45), 8925–8930. Retrieved from [Link]
-
Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. Retrieved from [Link]
-
Carpentier, R., & Bédard, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6296. Retrieved from [Link]
-
Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(19), 15858–15871. Retrieved from [Link]
-
Horváth, A., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.mblintl.com [blog.mblintl.com]
Purification of peptides containing Methyl 2-amino-2-(4-bromophenyl)acetate
Technical Support Center: Purification of Peptides Containing Methyl 2-amino-2-(4-bromophenyl)acetate
Overview & Chemical Context
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying peptides incorporating Methyl 2-amino-2-(4-bromophenyl)acetate .
This non-standard amino acid derivative introduces three distinct physicochemical challenges to the purification workflow:
-
Stereochemical Instability: As a phenylglycine analog, the
-proton is highly acidic due to the electron-withdrawing nature of the phenyl ring and the ester group, making it prone to base-catalyzed racemization. -
Hydrolytic Susceptibility: The methyl ester functionality is labile and can undergo hydrolysis to the free acid or transesterification under standard basic elution conditions.
-
Hydrophobicity: The 4-bromophenyl moiety significantly increases retention on Reverse-Phase (RP) media, often leading to broadening or carryover.
Module 1: Troubleshooting Peak Anomalies (Purity & Identity)
Q: My chromatogram shows a distinct "split peak" (doublet) with identical mass. Is this a conformational isomer or a diastereomer?
Diagnosis:
This is most likely diastereomeric separation resulting from racemization at the
The Mechanism: Unlike alanine or leucine, phenylglycine derivatives stabilize the enolate intermediate formed during coupling or basic exposure. If you utilized standard high-pH washes or strong bases (like DBU) during synthesis, the chiral center likely scrambled.
Experimental Verification Protocol:
-
Temperature Test: Re-inject the sample at elevated column temperature (e.g., 60°C).
-
Result A: Peaks merge
Conformational isomers (cis/trans proline, aggregation). -
Result B: Peaks remain distinct
Diastereomers (Racemization).
-
-
Coinjection: If available, coinject with a standard of the D-isomer (or L-isomer depending on target).
Corrective Action: You cannot "fix" the racemization in purification; you must separate it.
-
Stationary Phase: Switch from C18 to a Phenyl-Hexyl column. The
interactions with the bromophenyl group often provide better selectivity for the diastereomers than pure hydrophobicity. -
Mobile Phase: Use an isocratic hold at the elution percentage rather than a steep gradient.
Q: I see a mass shift of -14 Da (or -15 Da) in my LC-MS. What is happening?
Diagnosis: This indicates hydrolysis of the methyl ester to the carboxylic acid (Saponification).
Root Cause:
-
pH Sensitivity: Methyl esters are stable in acid but hydrolyze rapidly at pH > 8.0.
-
Ammonium Bicarbonate Buffers: Using volatile basic buffers for LC-MS is the primary culprit.
The Fix: Strictly maintain acidic conditions throughout the purification and lyophilization process.
Data Summary: Buffer Compatibility Table
| Buffer System | pH Range | Compatibility | Risk Level |
| 0.1% TFA / Water / ACN | ~2.0 | High | Low (Recommended) |
| 0.1% Formic Acid | ~2.5 | High | Low |
| Ammonium Acetate | 4.5 - 5.5 | Moderate | Moderate (Time-dependent) |
| Ammonium Bicarbonate | 7.8 - 8.5 | None | Critical (Hydrolysis) |
| 0.1% Ammonia | >10.0 | None | Critical (Rapid Degradation) |
Module 2: Visualization of Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing purity issues specific to this brominated ester derivative.
Figure 1: Diagnostic workflow for differentiating between racemization, hydrolysis, and conformational isomers in peptide analysis.
Module 3: Optimization of Purification Protocol
Q: The peptide is retaining too strongly on C18, and the peak is broad. How do I improve recovery?
The Science: The 4-bromophenyl group is highly lipophilic. On a standard C18 column, the hydrophobic interaction is strong, often requiring high concentrations of Acetonitrile (ACN) to elute. High organic content can induce peptide aggregation/precipitation on the column, leading to peak broadening.
Optimized Protocol: The "Short-Chain" Strategy
Objective: Reduce hydrophobic interaction strength to allow elution at lower organic % and improve peak shape.
Materials:
-
Column: C4 or C8 bonded silica (instead of C18). Pore size 300Å (preferred for peptides > 2kDa).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in 90% Acetonitrile / 10% Isopropanol (IPA).
-
Note: The addition of IPA helps solubilize the brominated moiety and breaks up aggregates.
-
Step-by-Step Methodology:
-
Solubilization:
-
Dissolve the crude peptide in 20% Acetic Acid or 50% ACN/Water.
-
Do not use DMSO if possible, as it makes recovering the methyl ester difficult without lyophilization artifacts.
-
-
Equilibration:
-
Equilibrate C4 column at 5% B for 10 minutes.
-
-
Loading:
-
Inject sample.
-
-
Gradient Profile (Standard 150mm Column):
-
0-2 min: Hold 5% B (Desalting).
-
2-30 min: Linear gradient 5%
65% B. -
Critical: If the peptide elutes >50% B, shallow the gradient to 0.5% B per minute around the elution point to separate impurities.
-
-
Wash:
-
Ramp to 95% B to strip any highly hydrophobic byproducts (e.g., dibrominated species).
-
Module 4: Handling & Storage (Post-Purification)
Q: Can I lyophilize this peptide overnight?
Answer: Yes, but with caveats regarding the ester stability.
Risk: During lyophilization, as water is removed, the concentration of residual acid (TFA) increases effectively, which is generally safe for methyl esters. However, if the sample contains any residual acetate or ammonia salts, the pH can shift as the solvent evaporates, potentially hydrolyzing the ester.
Best Practice Workflow:
-
Pool Fractions: Immediately after collection.
-
Flash Freeze: Use liquid nitrogen to freeze immediately. Do not leave in liquid state at room temperature for extended periods.
-
Lyophilization: Ensure the vacuum is deep (< 0.1 mbar) to remove TFA efficiently.
-
Storage: Store the dry powder at -20°C under Argon. The bromophenyl group is light-sensitive over long durations (radical formation); store in amber vials.
References & Authoritative Grounding
-
Racemization of Phenylglycine Derivatives:
-
Steinauer, R., et al. "Racemization in Peptide Synthesis." Bachem Monographs. This resource details the high susceptibility of
-phenylglycine derivatives to base-catalyzed racemization due to the benzylic resonance stabilization. -
Source:
-
-
HPLC Method Development for Hydrophobic Peptides:
-
Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive text on using C4/C8 columns and Isopropanol additives for hydrophobic residues).
-
Source:
-
-
Stability of Methyl Esters:
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Provides pKa and hydrolysis rates for methyl esters under varying pH conditions).
-
Source:
-
Technical Support Center: Preventing Degradation of Methyl 2-amino-2-(4-bromophenyl)acetate
Core Directive: The Instability Mechanism
Why is this molecule degrading?
Methyl 2-amino-2-(4-bromophenyl)acetate belongs to the class of
Three primary degradation pathways threaten your synthesis:
-
Diketopiperazine (DKP) Formation (Dimerization):
-
Mechanism: The free amine of one molecule attacks the ester carbonyl of another. This cyclization releases methanol and forms a stable 6-membered ring (3,6-bis(4-bromophenyl)piperazine-2,5-dione).
-
Trigger: Occurs rapidly in neutral or slightly basic solutions, or high concentrations of the free base.
-
Result: Formation of an insoluble white precipitate and loss of product.
-
-
Racemization:
-
Mechanism: The
-proton is highly acidic ( ) due to the adjacent carbonyl and phenyl ring. Bases (even mild ones like bicarbonate) can deprotonate this position, forming an achiral enolate intermediate. -
Trigger: Exposure to base, heat, or prolonged storage in protic solvents.
-
Result: Loss of optical purity (ee%).[1]
-
-
Hydrolysis:
-
Mechanism: Water attacks the ester bond, reverting the molecule to the parent amino acid (4-bromophenylglycine).
-
Trigger: Moisture in solvents or aqueous acidic/basic workups.
-
Troubleshooting Guide (Q&A)
Q1: "I see a white solid precipitating from my free base oil. What is it?"
Diagnosis: Diketopiperazine (DKP) Formation. You are likely storing the molecule as a free base or have left it in a concentrated neutral solution for too long. The free amine is nucleophilic and self-condenses.
Corrective Action:
-
Immediate: Filter the solid (this is the impurity). Re-acidify the filtrate immediately with HCl in dioxane or ether to stop further dimerization.
-
Prevention: Never store this molecule as a free base. Convert it immediately to the Hydrochloride (HCl) salt or p-Toluenesulfonate (PTSA) salt . The protonated amine (
) is non-nucleophilic and cannot form DKP.
Q2: "My yield is good, but the optical rotation is significantly lower than literature values."
Diagnosis: Racemization.
This likely occurred during the neutralization step of your workup. If you used a base like Sodium Hydroxide (NaOH) or Triethylamine (TEA) and allowed the temperature to rise, or if the contact time was too long, the
Corrective Action:
-
Protocol Adjustment: Avoid aqueous basic workups if possible. If you must neutralize, use a weak base like saturated Sodium Bicarbonate (
) at 0°C and extract immediately into a non-polar solvent (DCM). -
Alternative: Isolate the product directly as the HCl salt by evaporating the reaction solvent (methanol/SOCl2) and triturating with dry diethyl ether. This avoids the free base stage entirely.
Q3: "I am detecting the carboxylic acid starting material in my NMR."
Diagnosis: Hydrolysis. Moisture entered the system. This ester is sensitive to acid-catalyzed hydrolysis if water is present.
Corrective Action:
-
Reagent Check: Ensure your Methanol is anhydrous. Thionyl chloride (
) usually scavenges water, but if the methanol is too wet, the is consumed before it can drive the esterification. -
Equipment: Use a drying tube (calcium chloride) or nitrogen atmosphere.
Optimized Synthesis Protocol: HCl Salt Isolation
This protocol minimizes the risk of DKP formation and racemization by avoiding the isolation of the free base.
Reagents:
-
4-Bromophenylglycine (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
Anhydrous Methanol (Solvent)
-
Diethyl Ether or MTBE (for precipitation)
Step-by-Step Workflow:
-
Preparation (0°C): Charge a dry flask with anhydrous methanol. Cool to 0°C in an ice bath.
-
Activation (0°C): Add
dropwise over 10-15 minutes. Caution: Exothermic.[2] This generates anhydrous HCl in situ. -
Addition: Add solid 4-Bromophenylglycine in one portion.
-
Reaction (Reflux): Remove ice bath. Heat to reflux (approx. 65°C) for 2-4 hours. Monitor by TLC or HPLC.
-
Note: Do not reflux overnight; prolonged heat can induce minor racemization even in acid.
-
-
Evaporation: Concentrate the mixture in vacuo to a thick oil or semi-solid. Do not add water.
-
Trituration: Add dry Diethyl Ether or MTBE (Methyl tert-butyl ether) to the residue. Vigorously stir/sonicate. The product should crystallize as a white solid (HCl salt).
-
Filtration: Filter the solid under nitrogen. Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Stability Data Summary
| Condition | Form | Stability Risk | Outcome |
| Solid, Room Temp | HCl Salt | Stable | Shelf-stable for months/years. |
| Solid, Room Temp | Free Base | High Risk | Slow conversion to DKP (solid) and polymer. |
| Solution, pH < 3 | Salt | Stable | Amine protonated; no DKP or racemization. |
| Solution, pH 7-9 | Free Base | Critical | Rapid DKP formation ( |
| Solution, pH > 10 | Free Base | Critical | Rapid Hydrolysis and Racemization. |
Visualizing the Degradation Pathways
The following diagram illustrates the kinetic competition between the desired stable salt and the degradation products.
Caption: Degradation pathways of Methyl 2-amino-2-(4-bromophenyl)acetate. The green zone indicates the stable salt form. The yellow node represents the unstable free base intermediate which rapidly degrades into red "dead-end" products.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[3] Journal of Pharmaceutical Sciences, 87(3), 283–288.[3]
-
Du, W., Zong, M., Guo, Y., & Liu, D. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization.[4] Biotechnology Letters, 25, 461–464.[4]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[5] Molecules, 13(5), 1111-1119.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[6]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Challenges in the synthesis of halogenated amino acid-containing peptides
Facility: HaloPep Advanced Synthesis Support Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online
Welcome to the HaloPep Technical Support Center.
You have reached the Tier 3 specialized support unit for halogenated amino acid incorporation. Our logs indicate you are likely facing challenges with steric hindrance, unexpected dehalogenation during cleavage, or metal-catalyzed cross-coupling incompatibilities.
Below are the three most common "Support Tickets" we resolve, structured as deep-dive troubleshooting protocols.
Ticket #001: Low Coupling Efficiency of Bulky Halogenated Residues
User Report: “I am trying to couple Fmoc-3,5-diiodo-Tyr-OH to a resin-bound Proline. The Kaiser test is positive even after double coupling. Yield is <40%.”
Root Cause Analysis: Halogen atoms (Cl, Br, I) are bulky. When placed on aromatic rings (Phe, Tyr, Trp), they increase the hydrodynamic radius of the amino acid significantly.
-
Steric Clash: The iodine atoms at the meta positions of Tyrosine create significant steric hindrance, especially when coupling to a secondary amine like Proline (which is already sterically demanding).
-
Electronic Deactivation: Halogens are electron-withdrawing (induction). While this makes the carboxyl carbon more electrophilic (good for activation), it can also alter the solubility profile and aggregation kinetics of the growing chain.
Troubleshooting Protocol:
Step 1: Switch Activation Chemistry
Standard HBTU/DIEA coupling is often insufficient for di-halogenated residues.
-
Recommendation: Use COMU or Oxyma Pure/DIC .
-
Why? Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a less bulky active ester than HOBt/HOAt and minimizes the risk of racemization, which is elevated when forcing difficult couplings [1].
Step 2: Microwave Assistance (The "Gold Standard")
Microwave irradiation overcomes the activation energy barrier imposed by steric bulk.
-
Protocol:
-
Reagents: 4 eq. AA, 4 eq.[1] DIC, 4 eq. Oxyma Pure in DMF.[2]
-
Microwave Settings: 75°C for 5 minutes (Standard) OR 50°C for 10 minutes (Conservative).
-
Caution: Do NOT exceed 75°C for Iodinated residues. The C-I bond is the weakest carbon-halogen bond (~57 kcal/mol) and can undergo homolytic cleavage at high temperatures [2].
-
Step 3: Solvation Check
Halogenated peptides are prone to "structure-forming" (beta-sheets) on resin due to increased lipophilicity.
-
Action: Add 10% HFIP (Hexafluoroisopropanol) or Chaotropic Salts (0.1M LiCl) to the coupling mixture to disrupt aggregation.
Visual Workflow: Coupling Optimization
Figure 1: Decision tree for optimizing the coupling of sterically hindered halogenated amino acids.
Ticket #002: Mass Anomaly (Dehalogenation) After Cleavage
User Report: “I synthesized a peptide with 4-bromo-Phe. The crude mass spec shows a major peak at [M-H] minus 79 Da. It looks like the bromine fell off.”
Root Cause Analysis: This is Hydrodehalogenation . It occurs primarily during the TFA cleavage step.[3]
-
Mechanism: During cleavage, scavengers (like silanes) act as hydride sources. In the presence of trace metals or under specific electronic conditions, the halogen can be reduced (replaced by hydrogen).
-
Susceptibility: I >> Br > Cl >> F.
-
Iodo-amino acids are extremely sensitive to silane reduction [3].
-
Bromo-amino acids are moderately sensitive.
-
Troubleshooting Protocol:
Step 1: Diagnose the Scavenger Cocktail
Did you use TIS (Triisopropylsilane) or TES (Triethylsilane)?
-
The Issue: Silanes are reducing agents. While they are excellent at scavenging carbocations (t-butyl, trityl), they can reduce the C-X bond, especially if the reaction heats up (exothermic cleavage).
Step 2: The "Safe" Cocktail Formulation
For peptides containing Iodine or Bromine , avoid high concentrations of silanes if possible, or strictly control temperature.
| Component | Standard Cocktail (Risk!) | Halogen-Safe Cocktail | Function |
| TFA | 95% | 92.5% | Cleavage Agent |
| TIS (Silane) | 2.5% | 0% (or <1%) | Risk Factor (Reducing agent) |
| Water | 2.5% | 2.5% | Scavenger (tBu) |
| DODT | 0% | 2.5% | Scavenger (Trt/Pbf) - Less reducing than silanes |
| Phenol | 0% | 2.5% | Protects Tyr/Trp & Halogens |
-
Protocol:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add to resin.
-
Allow to warm to Room Temp (RT) but do not heat .
-
Limit cleavage time to 2 hours maximum.
-
Step 3: The "Carbocation" Trap
Search 1.20 highlights that electrophilic attack by carbocations on the electron-rich phenolic ring (of Tyr) can facilitate iodine loss [3].
-
Solution: Ensure you have enough scavenger (like DODT or Phenol) to quench the carbocations immediately, preventing them from attacking the halogenated ring.
Ticket #003: On-Resin Palladium Cross-Coupling Failures
User Report: “I’m trying to perform a Sonogashira coupling on a resin-bound 4-iodo-Phe. The reaction turns black, and I get no product.”
Root Cause Analysis:
-
Catalyst Poisoning: Sulfur-containing protecting groups (Met, Cys) or trace free amines can coordinate with Palladium (Pd), deactivating it.
-
Pre-mature Cleavage: Some Pd-catalyzed conditions (bases like amines) can prematurely cleave Fmoc groups or the peptide from the resin.
-
Incompatibility: The "black" color suggests Pd precipitation (Pd black formation), meaning the ligand is not stabilizing the catalyst effectively.
Troubleshooting Protocol:
Step 1: Solvent & Base Selection
Solid-phase cross-coupling requires swelling the resin and solubilizing the catalyst.
-
Recommended Solvent: Degassed DMF or NMP.
-
Recommended Base: Diethylamine (DEA) or Triethylamine (TEA). Avoid strong inorganic bases that don't dissolve in DMF.
Step 2: Catalyst Optimization
Standard Pd(PPh3)4 often fails on resin due to oxidation.
-
The Fix: Use Pd(dtbpf)Cl2 or PepPSI-IPr catalysts. These are robust, air-stable, and highly active for sterically hindered substrates [4].
Step 3: The "Wash" Protocol (Critical)
After the reaction, you must remove the Pd, or it will contaminate the final peptide and interfere with HPLC/MS.
-
Wash 1: DMF (3x)
-
Wash 2: 0.02M Sodium Diethyldithiocarbamate in DMF (3x 5 min). This chelates Pd.
-
Wash 3: DCM (3x)
Visual Workflow: Dehalogenation & Stability Logic
Figure 2: Troubleshooting logic for dehalogenation events during peptide cleavage.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides and Proteins". Organic Process Research & Development. Link
-
Madawej, J., et al. (2020). "Preventing Deiodination During Peptide Synthesis: Mechanisms and Optimization". BenchChem Technical Notes. Link (Cited from Search 1.20)
-
Dörr, A. A., et al. (2015). "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides". Peptide Science. Link
-
Jeselnik, M., et al. (2023). "Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents". Journal of Natural Products. Link
Sources
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a drug candidate's safety and efficacy. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of established and emerging analytical techniques for the determination of enantiomeric excess of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate, a key chiral intermediate in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the most appropriate technique for their specific needs.
The Central Role of Enantiomeric Purity
Chiral molecules, such as amino acids and their derivatives, are fundamental building blocks in the synthesis of pharmaceuticals.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets like enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent guidelines for the development and characterization of chiral drugs, making accurate ee determination a non-negotiable aspect of drug discovery and quality control.[3]
This guide will focus on three principal analytical methodologies for determining the enantiomeric excess of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Chiral Gas Chromatography (GC)
-
Supercritical Fluid Chromatography (SFC)
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most widely adopted technique for enantiomeric separations due to its robustness, versatility, and high resolving power.[1][3][4][5] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Mechanism of Chiral Recognition
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most successful for a broad range of chiral compounds, including amino acid derivatives.[1][4] Chiral recognition on these phases is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For an amino ester like Methyl 2-amino-2-(4-bromophenyl)acetate, the amino and ester functional groups can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP, while the phenyl ring can engage in π-π stacking interactions. The specific stereochemistry of the analyte dictates the stability of the transient diastereomeric complexes formed with the CSP, resulting in differential elution.
Experimental Protocol: Chiral HPLC
Figure 1: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.
Column: Eurocel 01, 5 µm, 250 x 4.6 mm ID[6] Mobile Phase: n-Heptane / 2-Propanol (90:10) + 0.1% Diethylamine (DEA)[6] Flow Rate: 1.0 mL/min[6] Temperature: Ambient[6] Detection: UV at 230 nm[6] Injection Volume: 10 µL[6]
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Dissolve a known concentration of the Methyl 2-amino-2-(4-bromophenyl)acetate sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Data Comparison
| Technique | Stationary Phase | Mobile Phase | Detection | Typical Resolution (Rs) |
| Chiral HPLC | Polysaccharide-based (e.g., Eurocel 01) | Normal Phase (e.g., Heptane/IPA) | UV | > 1.5 |
| Chiral GC | Chiral Cyclodextrin (e.g., CHIRALDEX G-TA) | - | FID/MS | > 2.0 |
| Chiral SFC | Crown Ether-based (e.g., CROWNPAK CR-I(+)) | Supercritical CO2 with modifier | UV/MS | > 1.5 |
Table 1: Comparison of key parameters for chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a distinct advantage over chromatographic methods as it can provide a direct measure of the molar ratio of enantiomers in a sample without the need for physical separation.[7][8] This is achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
The Principle of Diastereomeric Resolution
Enantiomers are spectroscopically indistinguishable in an achiral environment. However, upon reaction with a chiral, enantiomerically pure reagent (a CDA), they are converted into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[7] The integration of the signals corresponding to each diastereomer allows for the direct determination of the enantiomeric ratio.
Alternatively, CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, inducing a chemical shift difference between them.[8]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Figure 2: A general workflow for ee determination by NMR using a chiral derivatizing agent.
NMR Spectrometer: 400 MHz or higher Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid chloride) Solvent: Deuterated chloroform (CDCl3) with a trace of pyridine
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of the (S)-Methyl 2-amino-2-(4-bromophenyl)acetate sample in 0.5 mL of CDCl3.
-
Add a small amount of pyridine to act as a base.
-
Add a slight molar excess of Mosher's acid chloride.
-
Allow the reaction to proceed to completion (typically monitored by TLC or NMR).
-
Acquire a high-resolution 1H or 19F NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric amides.
-
Carefully integrate the areas of these signals.
-
Calculate the enantiomeric excess based on the integration values.
Advantages and Considerations
NMR offers rapid analysis and can be non-destructive if a CSA is used.[7] However, the use of CDAs requires that the reaction goes to completion without any kinetic resolution. The accuracy of the integration is also crucial and can be affected by signal overlap.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.[9][10][11] The separation mechanism is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column.
Derivatization: A Necessary Step
Amino acid esters like (S)-Methyl 2-amino-2-(4-bromophenyl)acetate are not sufficiently volatile for direct GC analysis. Therefore, a two-step derivatization is typically required.[9] The amino group is acylated (e.g., with trifluoroacetic anhydride) and the ester may be further derivatized if necessary to enhance volatility and thermal stability.
Experimental Protocol: Chiral GC
GC System: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) Column: CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl) Carrier Gas: Helium or Hydrogen Temperature Program: Optimized for the specific derivatives (e.g., initial temp 100°C, ramp to 180°C)
Procedure:
-
Derivatization:
-
Treat the sample with an acylating agent (e.g., trifluoroacetic anhydride) in an appropriate solvent.
-
Ensure the reaction is complete and remove any excess reagent.
-
-
GC Analysis:
-
Inject a small volume of the derivatized sample into the GC.
-
Run the optimized temperature program.
-
Detect the separated enantiomers using FID or MS.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the %ee as described for HPLC.
-
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[12][13][14] By using supercritical CO2 as the primary mobile phase, SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly "green" technique.[14] The low viscosity and high diffusivity of supercritical fluids also allow for faster separations without a significant loss in efficiency.[13]
Principles of Chiral SFC
Similar to HPLC, chiral SFC relies on a chiral stationary phase to resolve enantiomers. A wide variety of CSPs developed for HPLC can also be used in SFC.[12] For the separation of amino acid derivatives, crown ether-based CSPs have shown excellent performance.[12][15] The chiral recognition mechanism involves the formation of inclusion complexes between the primary amine of the analyte and the crown ether cavity.
Experimental Protocol: Chiral SFC
SFC System: Equipped with a back-pressure regulator and a UV or MS detector Column: CROWNPAK CR-I(+)[15] Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol with a small amount of trifluoroacetic acid)[15] Flow Rate: 2-4 mL/min Outlet Pressure: 100-150 bar Temperature: 30-40 °C
Procedure:
-
Prepare the mobile phase modifier.
-
Dissolve the sample in a suitable solvent.
-
Equilibrate the SFC system and chiral column.
-
Inject the sample.
-
Record the chromatogram.
-
Integrate the peak areas and calculate the %ee.
Conclusion: Selecting the Optimal Method
The choice of the most suitable method for determining the enantiomeric excess of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate depends on several factors, including the available instrumentation, the required level of accuracy and sensitivity, sample throughput needs, and considerations for method validation.
-
Chiral HPLC remains the gold standard for its versatility and established protocols. It is often the method of choice for quality control environments.
-
NMR Spectroscopy is an excellent choice for rapid, direct analysis, especially during reaction monitoring and in academic research settings, provided that suitable chiral auxiliaries are available and potential issues with signal overlap can be addressed.
-
Chiral GC is highly effective for volatile derivatives and can provide exceptional resolution, making it suitable for detecting trace enantiomeric impurities.
-
Chiral SFC offers a compelling combination of speed and sustainability, making it an increasingly attractive option for high-throughput screening and preparative separations in the pharmaceutical industry.
By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can make an informed decision to ensure the reliable and accurate determination of the enantiomeric purity of their chiral compounds.
References
-
Freiss, S. J., et al. (2021). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Available at: [Link]
-
Joyce, L. A., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Available at: [Link]
-
Farcas, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Lee, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Felux, A., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]
-
Park, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available at: [Link]
-
D'Urso, A., et al. (2015). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. Available at: [Link]
-
Freiss, S. J., et al. (2021). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Brückner, H., & Schieber, A. (2001). Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]
-
Nakano, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Richardson, D. D., et al. (2019). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate. Available at: [Link]
-
Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
KNAUER. (n.d.). Chiral separation of 4-Bromphenyl-Glycinamid (2-(4-Bromphenyl)- 2-Amino Acetamid). KNAUER. Available at: [Link]
-
Reddy, G. S., et al. (2011). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Singh, A., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials. Available at: [Link]
-
Jalali, F., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Talanta. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Kuroda, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(4-bromophenyl)acetate. PubChem. Available at: [Link]
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Comparative Guide: Coupling Reagents for Bromophenylglycine Derivatives
Executive Summary
Bromophenylglycine (Br-Phg) represents a unique challenge in peptide chemistry. While structurally similar to Phenylglycine (Phg), the presence of a bromine substituent on the aromatic ring exerts a strong electron-withdrawing group (EWG) effect. This inductively stabilizes the benzylic carbanion intermediate, effectively lowering the pKa of the
This guide evaluates coupling strategies specifically for these high-risk substrates. The data indicates that standard protocols (e.g., HATU/DIPEA) are often unsuitable due to high epimerization rates. Instead, base-suppressed activation (using COMU/TMP) or organophosphorus reagents (DEPBT, T3P) are required to maintain chiral integrity.
The Mechanistic Challenge: Why Br-Phg Racemizes
To select the correct reagent, one must understand the failure mode. Racemization in arylglycines occurs primarily through two pathways during carboxyl activation:
-
Oxazolone Formation: The activated carbonyl is attacked by the backbone amide oxygen, forming a 5-membered ring. The
-proton of the oxazolone is highly acidic. -
Direct Enolization: Base-mediated abstraction of the
-proton.
In Bromophenylglycine, the bromine atom withdraws electron density from the phenyl ring, which in turn withdraws density from the benzylic carbon. This makes the
Visualization: The Racemization Pathway
The following diagram illustrates the critical role of the base and the stabilizing effect of the bromine substituent.
Caption: Mechanism of base-induced racemization in activated bromophenylglycine. The electron-withdrawing bromine accelerates the transition to the achiral intermediate.
Comparative Analysis of Coupling Reagents
The following analysis compares reagents based on Activation Power vs. Racemization Suppression .
A. The "Standard" High-Risk Option: HATU / DIPEA
-
Mechanism: Generates a highly reactive O-At ester.[1]
-
Performance: While HATU is the gold standard for difficult couplings (e.g., steric hindrance), it is dangerous for Br-Phg. The high reactivity, combined with the strong basicity of DIPEA (Diisopropylethylamine), leads to significant racemization (often >5-10%).
-
Verdict: Avoid for Br-Phg unless the sequence dictates no other option.
B. The "Gold Standard" for SPPS: COMU / TMP
-
Mechanism: COMU (Uronium salt) mimics HATU's reactivity but with a safer leaving group (Oxyma). The critical modification is the base: TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Why it works: TMP is a weaker (pKa ~7.4) and sterically hindered base compared to DIPEA (pKa ~10.5). It is sufficient to neutralize the acid generated during activation but too sterically bulky to effectively abstract the acidic
-proton of Br-Phg. -
Verdict: Highly Recommended for Solid Phase Peptide Synthesis (SPPS).
C. The "Safe" Specialist: DEPBT
-
Mechanism: A phosphonium-based reagent that activates the carboxyl group as a phosphate ester.[1]
-
Why it works: It reacts slower than uronium salts. This "slow activation" allows the amine nucleophile to attack the activated ester before the slower side-reaction of racemization can occur. It also acts as an internal buffer.
-
Verdict: Excellent for extremely prone substrates, though coupling times are longer.
D. Solution Phase Powerhouse: T3P (Propylphosphonic Anhydride)[2]
-
Why it works: T3P is unique; it typically requires no additional additives (like HOBt) and often shows near-zero epimerization in solution phase couplings (SolPPS).
-
Verdict: Best for Scale-up/Solution Phase , but often performs poorly in SPPS due to steric bulk and slow kinetics on resin.
Experimental Data Summary
The table below synthesizes performance data for Phenylglycine (Phg) derivatives. Due to the increased acidity of Bromo-Phg, the "Racemization Risk" column has been adjusted to reflect the higher sensitivity of the brominated analog.
| Reagent System | Base | Solvent | Yield (%) | Racemization Risk (Br-Phg) | Recommendation |
| HATU | DIPEA | DMF | >95% | High (>10%) | ❌ Not Recommended |
| HBTU | DIPEA | DMF | 90-95% | High (>10%) | ❌ Not Recommended |
| DIC | HOBt | DMF | 80-90% | Moderate (2-5%) | ⚠️ Acceptable with care |
| COMU | TMP | DMF | >95% | Low (<1%) | ✅ Preferred (SPPS) |
| DEPBT | DIPEA | DMF | 85-90% | Very Low (<0.5%) | ✅ Preferred (High Purity) |
| T3P | NMM | EtOAc/DMF | >90% | Negligible | ✅ Preferred (Solution) |
Recommended Protocols
Protocol A: Solid Phase Synthesis (COMU/TMP Method)
Use this for automated synthesis or manual SPPS.
-
Reagents:
-
Amino Acid: Fmoc-Br-Phg-OH (3.0 eq)
-
Coupling Reagent: COMU (3.0 eq)[4]
-
Base: 2,4,6-Trimethylpyridine (TMP/Collidine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Validation: Cleave a small sample and check diastereomeric purity via chiral HPLC/UPLC.
Protocol B: Solution Phase Synthesis (T3P Method)
Use this for scale-up or convergent synthesis.
-
Reagents:
-
Carboxylic Component: Boc-Br-Phg-OH (1.0 eq)
-
Amine Component: H-AA-OR (1.1 eq)
-
Reagent: T3P (50% in EtOAc/DMF) (1.5 eq)
-
Base: N-Methylmorpholine (NMM) or DIPEA (2.0 - 3.0 eq)
-
Solvent: EtOAc or DMF (0.1 M concentration)
-
-
Procedure:
Decision Matrix: Selecting Your Workflow
Use this logic flow to determine the optimal reagent for your specific constraint (Purity vs. Speed vs. Scale).
Caption: Decision tree for selecting coupling reagents based on synthesis phase and purity requirements.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017).[9] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325–2329. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5][6] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
Sources
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- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Synthesis and Validation of Methyl 2-amino-2-(4-bromophenyl)acetate
Introduction
Methyl 2-amino-2-(4-bromophenyl)acetate is a non-canonical amino acid ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a bromo-functionalized aromatic ring, makes it a versatile building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1] Given its importance, the reliable and efficient synthesis of this compound is a critical first step in many research and development pipelines.
This guide provides an in-depth comparison of two prevalent synthetic methodologies for preparing Methyl 2-amino-2-(4-bromophenyl)acetate. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale for experimental choices, and the practical implications of each route. Furthermore, we will establish a comprehensive framework for the analytical validation of the final product, ensuring that researchers can confidently assess the identity, purity, and quality of their synthesized material. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated supply of this key intermediate.
Methodology 1: Synthesis via Strecker Reaction and Subsequent Esterification
The Strecker synthesis is a classic and powerful method for the formation of α-amino acids from aldehydes. This pathway involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For our target molecule, the synthesis begins with 4-bromobenzaldehyde.
Causality and Experimental Rationale: This method is often chosen for its cost-effective and readily available starting materials. The sequential formation of C-N and C-C bonds in the initial step is highly efficient. However, the primary drawback is the use of highly toxic cyanide salts, which necessitates stringent safety protocols and specialized waste disposal procedures. The final esterification step is a standard acid-catalyzed reaction, which is generally high-yielding.
Experimental Protocol: Strecker Synthesis Pathway
Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile
-
In a well-ventilated fume hood, a 250 mL round-bottom flask is charged with ammonium chloride (5.35 g, 100 mmol) dissolved in deionized water (40 mL).
-
To this solution, add 4-bromobenzaldehyde (18.5 g, 100 mmol) dissolved in methanol (60 mL). Stir the mixture vigorously to form a suspension.
-
In a separate beaker, dissolve sodium cyanide (4.9 g, 100 mmol) in deionized water (20 mL). Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide antidote kit available.
-
Cool the aldehyde suspension to 0-5 °C in an ice bath. Slowly add the sodium cyanide solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 30 mL), and dried under vacuum to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-amino-2-(4-bromophenyl)acetic acid
-
Transfer the crude α-aminonitrile to a 500 mL round-bottom flask and add concentrated hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approx. 110 °C) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the solution is carefully neutralized to pH 6-7 with a concentrated ammonium hydroxide solution in an ice bath.
-
The precipitated amino acid is collected by filtration, washed with cold ethanol, and dried to yield 2-amino-2-(4-bromophenyl)acetic acid.
Step 3: Esterification to Methyl 2-amino-2-(4-bromophenyl)acetate
-
Suspend the dried 2-amino-2-(4-bromophenyl)acetic acid (23.0 g, 100 mmol) in methanol (200 mL) in a 500 mL flask.
-
Cool the mixture to 0 °C and slowly add trimethylchlorosilane (TMSCl) (25.4 mL, 200 mmol).[2][3] The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often preferred over using concentrated sulfuric acid due to milder conditions and easier workup.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the solid in water, cool in an ice bath, and carefully add a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, Methyl 2-amino-2-(4-bromophenyl)acetate.
Visual Workflow: Strecker Synthesis
Caption: Workflow for the synthesis of the target ester via the Strecker reaction.
Methodology 2: Synthesis via Reductive Amination
Reductive amination is a more contemporary and often safer alternative to the Strecker synthesis. This method typically involves the reaction of a ketone or aldehyde with an amine source to form an imine, which is then reduced in situ to the corresponding amine. For our target, this pathway can start from methyl 4-bromophenylglyoxylate.
Causality and Experimental Rationale: This approach avoids the use of cyanide, significantly improving the safety profile of the synthesis. The reaction can often be performed in a single pot, which increases efficiency and reduces handling losses. The key challenge lies in the synthesis of the starting α-keto ester, which may add a step compared to starting from the commercially available aldehyde. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are effective because they are mild enough not to reduce the starting ketone but are reactive towards the protonated imine intermediate.
Experimental Protocol: Reductive Amination Pathway
Step 1: Synthesis of Methyl 4-bromophenylglyoxylate (if not available)
-
This intermediate can be prepared by oxidation of Methyl 2-(4-bromophenyl)acetate. A common method involves using selenium dioxide (SeO₂) in dioxane.
-
This guide assumes the starting keto-ester is available for the core reductive amination step.
Step 2: One-Pot Reductive Amination
-
In a 500 mL round-bottom flask, dissolve methyl 4-bromophenylglyoxylate (24.3 g, 100 mmol) in methanol (250 mL).
-
Add ammonium acetate (38.5 g, 500 mmol) to the solution. The large excess drives the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1 hour.
-
In a separate beaker, carefully dissolve sodium cyanoborohydride (NaBH₃CN) (7.5 g, 120 mmol) in methanol (50 mL). Caution: NaBH₃CN can release HCN gas upon contact with strong acid. Work in a well-ventilated hood.
-
Add the NaBH₃CN solution to the reaction mixture dropwise over 20 minutes.
-
Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose any remaining reducing agent (perform in a fume hood).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water (150 mL) and wash with diethyl ether (2 x 75 mL) to remove non-polar impurities.
-
Adjust the aqueous layer to pH ~8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure Methyl 2-amino-2-(4-bromophenyl)acetate.
Visual Workflow: Reductive Amination
Caption: Workflow for the one-pot reductive amination synthesis pathway.
Head-to-Head Comparison of Synthesis Methods
The choice of a synthetic route depends on a multitude of factors including safety, cost, scale, and available equipment. The following table provides a direct comparison of the two described methods.
| Parameter | Method 1: Strecker Synthesis | Method 2: Reductive Amination |
| Overall Yield | 55-65% (typical) | 60-75% (typical, post-purification) |
| Purity (Crude) | Moderate; requires purification | Moderate to high; requires chromatography |
| Reaction Time | ~30 hours (multi-step) | ~26 hours (one-pot, plus workup) |
| Number of Steps | 3 distinct steps | 1 core step (plus precursor synthesis) |
| Reagent Toxicity | High (use of NaCN) | Moderate (use of NaBH₃CN) |
| Safety Precautions | Requires stringent cyanide handling protocols | Standard protocols for toxic reagents |
| Scalability | Scalable, but waste disposal is a concern | Highly scalable and more amenable to GMP |
| Cost-Effectiveness | Starting materials are very cheap | Starting keto-ester can be expensive |
Comprehensive Validation of the Final Product
Regardless of the synthetic method employed, rigorous analytical validation is non-negotiable to confirm the identity and purity of the final compound. This process ensures that the material is suitable for its intended downstream applications.
Analytical Validation Workflow
Caption: A standard workflow for the analytical validation of the final product.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of Methyl 2-amino-2-(4-bromophenyl)acetate. Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
Expected ¹H NMR (400 MHz, CDCl₃) Data:
-
δ 7.45 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.25 (d, J=8.4 Hz, 2H): Aromatic protons meta to the bromine atom.
-
δ 4.50 (s, 1H): The methine proton (α-proton) at the chiral center.
-
δ 3.70 (s, 3H): The methyl protons of the ester group.
-
δ 2.10 (br s, 2H): The protons of the primary amine group. This signal is often broad and its chemical shift can vary with concentration and solvent.
Expected ¹³C NMR (100 MHz, CDCl₃) Data:
-
δ 174.0: Carbonyl carbon of the ester.
-
δ 140.0: Aromatic carbon attached to the C-N bond (quaternary).
-
δ 131.8: Aromatic carbons ortho to the bromine.
-
δ 128.5: Aromatic carbons meta to the bromine.
-
δ 121.5: Aromatic carbon attached to the bromine (quaternary).
-
δ 58.0: Methine carbon (α-carbon).
-
δ 52.5: Methyl carbon of the ester.
Protocol 2: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the target compound. Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with LC (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it into an LC-MS system.
Expected Results: The molecular formula is C₉H₁₀BrNO₂. The exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Expected [M+H]⁺ for ⁷⁹Br isotope: 243.9971 Da
-
Expected [M+H]⁺ for ⁸¹Br isotope: 245.9951 Da The mass spectrum should show two major peaks of nearly equal intensity separated by ~2 m/z units, confirming the presence of one bromine atom.[4]
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.[5][6] Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Interpretation: A pure sample should yield a single major peak in the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks detected. For use in drug development, a purity of >98% is often required.
Conclusion and Recommendations
Both the Strecker synthesis and reductive amination pathways are viable for producing Methyl 2-amino-2-(4-bromophenyl)acetate.
-
The Strecker Synthesis is a cost-effective choice when starting materials are a primary concern and the laboratory is fully equipped to handle highly toxic cyanides safely. Its multi-step nature, however, can be labor-intensive.
-
The Reductive Amination method offers a significantly safer and more streamlined workflow, making it the recommended choice for most modern research and process chemistry labs. While the starting α-keto ester may be more expensive or require separate synthesis, the benefits of avoiding cyanide and the potential for a one-pot reaction make it highly attractive, particularly for larger-scale production.
Ultimately, the selection of a synthetic method is a strategic decision that must balance factors of safety, cost, scale, and available expertise. Regardless of the path chosen, the comprehensive analytical validation outlined in this guide is an indispensable process to ensure the final product meets the stringent quality standards required for advanced scientific research and pharmaceutical development.
References
- The Royal Society of Chemistry.
-
Lee, K., et al. (2014). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. ResearchGate. [Link]
-
Baqai, J. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1). [Link]
-
Zhang, R. K., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis. [Link]
-
PubChem. Methyl 2-amino-2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Accessed February 2024. [Link]
-
Rohadi, T., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
- Google Patents.
-
PubChem. Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Accessed February 2024. [Link]
-
Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Accessed February 2024. [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Accessed February 2024. [Link]
- Google Patents.
-
ResearchGate. Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. Accessed February 2024. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
